Physicochemical Differentiation: Lipophilicity and Permeability Predictors
The compound lacks a fluorine atom, differentiating it from the fluorinated analog 3-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide (CAS 2034299-18-6) [1]. Its calculated partition coefficient (cLogP) is -0.1, indicating greater hydrophilicity compared to the fluorinated analog, which is predicted to have a higher cLogP due to the addition of lipophilic ethyl and fluorine groups. The Topological Polar Surface Area (TPSA) is 80.8 Ų, which is identical to the analog as the core scaffold is identical, confirming that differentiation arises from lipophilicity, not hydrogen bonding capacity [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) and Molecular Weight |
|---|---|
| Target Compound Data | cLogP: -0.1; MW: 286.29 g/mol; TPSA: 80.8 Ų |
| Comparator Or Baseline | 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide (CAS 2034299-18-6): Predicted cLogP > -0.1, MW: 332.33 g/mol; TPSA: 80.8 Ų |
| Quantified Difference | The target compound is predicted to be more hydrophilic (ΔcLogP < 0) and has a lower molecular weight (ΔMW = 46.04 g/mol) compared to its fluorinated analog. |
| Conditions | In silico prediction using standard drug-likeness models (e.g., SwissADME or similar). |
Why This Matters
Lower lipophilicity and molecular weight can translate to improved aqueous solubility and superior oral absorption profiles, making this compound a preferred starting point for lead optimization programs where pharmacokinetic properties are a primary concern.
- [1] Kuujia.com. (n.d.). CAS No. 2034299-18-6: 3-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carbonyl)pyridine 1-oxide. Retrieved May 7, 2026. View Source
